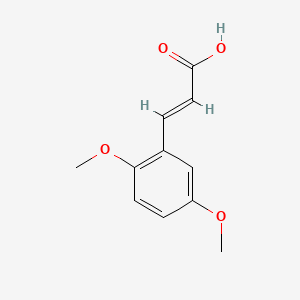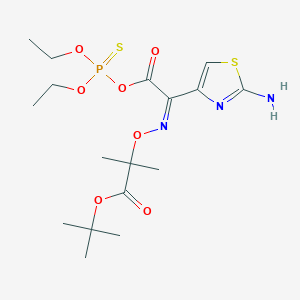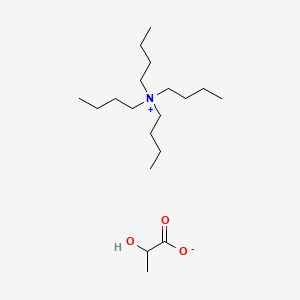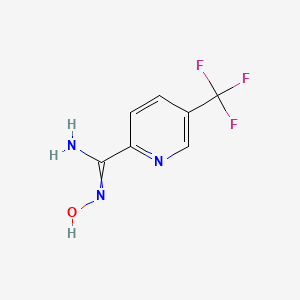![molecular formula [NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128 B1143230 PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL CAS No. 163442-68-0](/img/no-structure.png)
PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PAMAM dendrimers are water-soluble, non-immunogenic, and biocompatible symmetrical polymers . They possess a large quantity of modifiable terminal functional groups that can bind to various targeting or guest molecules . These terminal groups are used to covalently attach drugs, targeting ligands, or imaging agents for targeted delivery, controlled release, or imaging applications .
Synthesis Analysis
The synthesis of PAMAM dendrimers involves the use of an ethylenediamine core . The dendrimer is built up in a series of generations, with each generation adding a new layer of branches to the molecule. The generation 5 dendrimer has a molecular weight of 28824.81 .Molecular Structure Analysis
The molecular structure of the PAMAM dendrimer is based on a poly(amidoamine) (PAMAM) backbone . The dendrimer has an ethylenediamine core, and each generation adds a new layer of branches to the molecule . The generation 5 dendrimer has 128 surface groups .Chemical Reactions Analysis
The chemical reactions involving PAMAM dendrimers are primarily based on the modification of the terminal functional groups . These groups can be modified to attach various molecules, including drugs, targeting ligands, or imaging agents .Physical And Chemical Properties Analysis
The PAMAM dendrimer is a liquid at room temperature . It has a density of 0.797 g/mL at 25 °C . The dendrimer is soluble in methanol, and the generation 5 solution has a concentration of 5 wt. % in methanol .Wissenschaftliche Forschungsanwendungen
Cancer Gene Therapy
PAMAM dendrimers have been used in preclinical research for cancer gene therapy . They serve as carriers of genetic material, offering an alternative to viral carriers, which have limitations such as low capacity and complex manufacturing processes . PAMAM dendrimers are repetitively branched, three-dimensional molecules, made of amide and amine subunits, possessing unique physiochemical properties . They can be modified to increase cellular specificity and transfection efficiency, and reduce cytotoxicity toward healthy cells .
Drug Delivery
PAMAM dendrimers can be used to formulate poorly water-soluble drugs to increase water solubility, thereby enhancing the bioavailability of these drugs . This is particularly useful in the pharmaceutical industry where many drugs have poor solubility in water.
Targeted Delivery
The large quantity of modifiable terminal functional groups in PAMAM dendrimers can bind to various targeting or guest molecules . These terminal groups are used to covalently attach drugs, targeting ligands, or imaging agents for targeted delivery .
Controlled Release
In addition to targeted delivery, the terminal functional groups of PAMAM dendrimers can also be used for controlled release of drugs . This can help maintain a steady concentration of the drug in the body, improving its therapeutic effect.
Imaging Applications
PAMAM dendrimers can be used in imaging applications . By attaching imaging agents to the dendrimers, they can help improve the quality of medical imaging.
Antimicrobial Efficacy
PAMAM dendrimers of generations greater than three (G3) are large polycationic molecules that demonstrate antibacterial properties . They can damage the integrity of microbial membranes, which possess an overall anionic charge .
Solubility Enhancers and Modifiers
PAMAM dendrimers can be applied to catalysts and organic molecules, where they function as solubility enhancers and modifiers . This can improve the performance of these catalysts and molecules.
Gene Delivery
PAMAM dendrimers have been used in gene delivery . They can carry genetic material into the cells of the body, offering an alternative to viral vectors .
Wirkmechanismus
Target of Action
PAMAM dendrimers are symmetrical polymers with a large number of modifiable terminal functional groups . These terminal functional groups can bind to various targeting or guest molecules . The primary targets of PAMAM dendrimers are biomolecules due to their biocompatibility and affinity .
Mode of Action
The interaction of PAMAM dendrimers with their targets involves the binding of the dendrimer’s terminal functional groups to the biomolecules . This interaction can bring about conformational changes in the target molecules . For example, PAMAM dendrimers can act as compacting agents, inducing conformational changes in DNA molecules .
Biochemical Pathways
The exact biochemical pathways affected by PAMAM dendrimers can vary depending on the specific target molecules and the nature of the dendrimer’s terminal functional groups. The general mechanism involves the dendrimer binding to the target molecule and altering its conformation or function . This can have downstream effects on various biochemical pathways, potentially influencing processes such as gene expression, protein synthesis, and cellular signaling.
Result of Action
The molecular and cellular effects of PAMAM dendrimer action depend on the specific target molecules and the nature of the dendrimer’s terminal functional groups. By binding to and altering the conformation or function of target molecules, PAMAM dendrimers can influence a variety of molecular and cellular processes. For instance, when acting on DNA molecules, PAMAM dendrimers can induce conformational changes that may affect gene expression .
Action Environment
The action, efficacy, and stability of PAMAM dendrimers can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the dendrimer’s conformation and binding affinity for target molecules. Additionally, the presence of other biomolecules can influence the dendrimer’s interactions with its targets. The PAMAM Dendrimer, Generation 5 Solution 5 wt. % in Methanol has a density of 0.797 g/mL at 25 °C and is typically stored at 2-8°C .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of PAMAM dendrimer, generation 5 solution in methanol can be achieved using the divergent synthesis approach. This involves the successive addition of monomers to a core molecule, resulting in the formation of a dendrimer with multiple branches.", "Starting Materials": [ "Methanol", "Methyl acrylate", "Ethylene diamine", "Acetic acid", "Triethylamine", "Dimethyl sulfoxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Preparation of the core molecule by reacting ethylene diamine with methyl acrylate in methanol", "Step 2: Removal of excess reactants and purification of the core molecule", "Step 3: Addition of methyl acrylate to the core molecule in the presence of triethylamine and dimethyl sulfoxide", "Step 4: Removal of excess reactants and purification of the first generation dendrimer", "Step 5: Repeat steps 3 and 4 for subsequent generations, using acetic acid to control the degree of branching", "Step 6: Final purification of the PAMAM dendrimer, generation 5 solution in methanol using a combination of sodium bicarbonate, sodium chloride, and water" ] } | |
CAS-Nummer |
163442-68-0 |
Produktname |
PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL |
Molekularformel |
[NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128 |
Molekulargewicht |
28824.81 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(2E)-2-[2-Chloro-3-[(E)-2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B1143151.png)
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B1143157.png)

![4-[(2Z)-2-Buten-1-ylamino]-2-hydroxybenzoic acid](/img/structure/B1143160.png)

![Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1143165.png)

